molecular formula C11H12F2O B7870843 1-(3,5-Difluorophenyl)pentan-1-one

1-(3,5-Difluorophenyl)pentan-1-one

Cat. No.: B7870843
M. Wt: 198.21 g/mol
InChI Key: KXRJCDNHYOROEN-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12F2O It is a ketone that features a difluorophenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-difluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3,5-difluorophenyl)pentan-1-ol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 1-(3,5-Difluorophenyl)pentan-1-ol.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)pentan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)pentan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity for certain molecular targets, making it a valuable moiety in drug design.

Comparison with Similar Compounds

  • 1-(3,5-Difluorophenyl)butan-1-one
  • 1-(3,5-Difluorophenyl)hexan-1-one
  • 1-(2,4-Difluorophenyl)pentan-1-one

Uniqueness: 1-(3,5-Difluorophenyl)pentan-1-one is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms on the aromatic ring can significantly affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3,5-difluorophenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRJCDNHYOROEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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